molecular formula C16H16N4O6S B5784745 N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide

N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide

Cat. No. B5784745
M. Wt: 392.4 g/mol
InChI Key: DGNBJYUGRWTFRE-UHFFFAOYSA-N
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Description

N-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide, commonly known as MNAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAC belongs to the class of sulfonylurea compounds and has been found to exhibit potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

MNAC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. MNAC has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MNAC has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action

The exact mechanism of action of MNAC is not fully understood. However, it has been proposed that MNAC may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes such as COX-2 and 5-LOX. MNAC has also been found to inhibit the NF-κB pathway, which plays a crucial role in regulating inflammation and cancer cell survival.
Biochemical and Physiological Effects:
MNAC has been shown to exhibit potent anti-cancer and anti-inflammatory effects in various preclinical studies. MNAC has been found to induce apoptosis and cell cycle arrest in cancer cells, and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MNAC has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with inflammation and cancer.

Advantages and Limitations for Lab Experiments

MNAC has several advantages for lab experiments, including its high purity and stability. MNAC is also readily available and can be synthesized in large quantities. However, MNAC has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration of MNAC used in lab experiments.

Future Directions

Of research could include investigating the efficacy of MNAC in animal models of cancer and inflammation, optimizing the synthesis method to improve yields and purity, and exploring the potential of MNAC as a drug delivery system.
Conclusion:
MNAC is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and inflammation. The synthesis method has been optimized to achieve high yields and purity of the compound. MNAC has been found to exhibit potent anti-cancer and anti-inflammatory effects by inducing apoptosis, inhibiting the NF-κB pathway, and reducing the levels of ROS and lipid peroxidation. MNAC has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the mechanism of action of MNAC and its potential therapeutic applications.

Synthesis Methods

The synthesis of MNAC involves the reaction of 3-nitrobenzenecarboximidamide with methyl phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine methyl ester and trifluoroacetic acid to yield the final product, MNAC. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-[benzenesulfonyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-19(27(24,25)14-8-3-2-4-9-14)11-15(21)26-18-16(17)12-6-5-7-13(10-12)20(22)23/h2-10H,11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNBJYUGRWTFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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